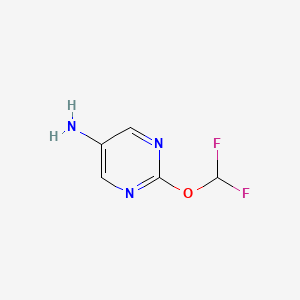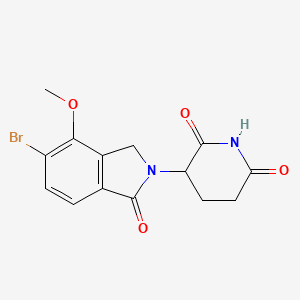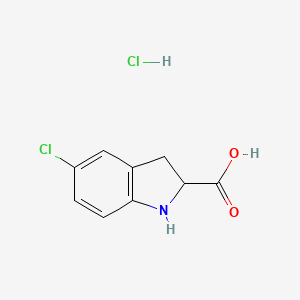
Sodium 5-fluoro-4-methyl-2-nitrophenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-fluoro-4-methyl-2-nitrophenolate is an organic compound with the molecular formula C7H5FNNaO3 It is a sodium salt derivative of 5-fluoro-4-methyl-2-nitrophenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-fluoro-4-methyl-2-nitrophenolate typically involves the nitration of 5-fluoro-4-methylphenol followed by neutralization with sodium hydroxide. The reaction conditions include:
Nitration: 5-fluoro-4-methylphenol is dissolved in concentrated sulfuric acid, and a nitrating agent such as nitric acid is added slowly while maintaining a low temperature to control the reaction rate.
Neutralization: The resulting 5-fluoro-4-methyl-2-nitrophenol is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Nitration: Using industrial reactors to control temperature and reaction rates.
Purification: The crude product is purified through crystallization or other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 5-fluoro-4-methyl-2-nitrophenolate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 5-fluoro-4-methyl-2-aminophenolate.
Substitution: Various substituted phenolates depending on the nucleophile used.
Oxidation: 5-fluoro-4-carboxy-2-nitrophenolate.
Wissenschaftliche Forschungsanwendungen
Sodium 5-fluoro-4-methyl-2-nitrophenolate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 5-fluoro-4-methyl-2-nitrophenolate involves its interaction with specific molecular targets and pathways. For example:
Reduction Reactions: The nitro group is reduced to an amino group, which can interact with biological molecules.
Substitution Reactions: The fluorine atom can be replaced by other functional groups, altering the compound’s properties and interactions.
Oxidation Reactions: The methyl group can be oxidized, leading to the formation of carboxylic acids that can participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Sodium 5-fluoro-4-methyl-2-nitrophenolate can be compared with other similar compounds, such as:
Sodium 4-nitrophenolate: Lacks the fluorine and methyl groups, resulting in different chemical properties and reactivity.
Sodium 5-chloro-4-methyl-2-nitrophenolate: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
Sodium 5-fluoro-2-nitrophenolate:
Eigenschaften
Molekularformel |
C7H5FNNaO3 |
|---|---|
Molekulargewicht |
193.11 g/mol |
IUPAC-Name |
sodium;5-fluoro-4-methyl-2-nitrophenolate |
InChI |
InChI=1S/C7H6FNO3.Na/c1-4-2-6(9(11)12)7(10)3-5(4)8;/h2-3,10H,1H3;/q;+1/p-1 |
InChI-Schlüssel |
JAANUKPOMLDSMA-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1F)[O-])[N+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


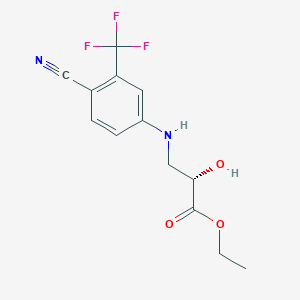
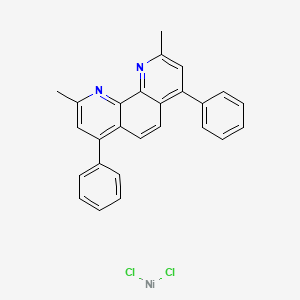
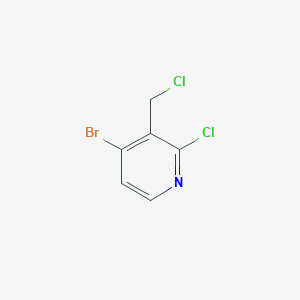
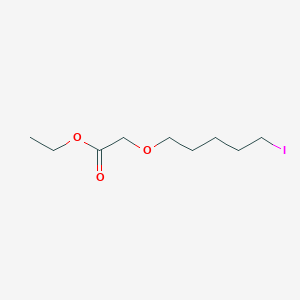

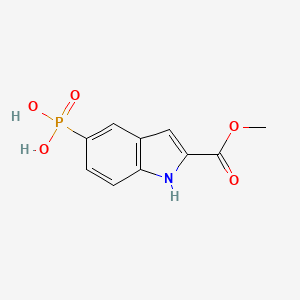
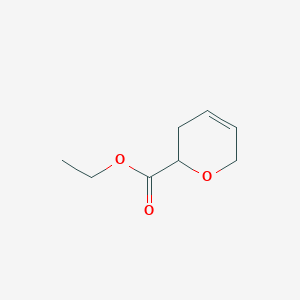
![9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate](/img/structure/B13916927.png)

